molecular formula C10H12O2 B1267482 2-Allyl-4-methoxyphenol CAS No. 584-82-7

2-Allyl-4-methoxyphenol

Cat. No. B1267482
CAS RN: 584-82-7
M. Wt: 164.2 g/mol
InChI Key: HINCKJDFBMTHPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Allyl-4-methoxyphenol can be achieved through various methods. One approach involves the anodic oxidation of 4-allyl-2-methoxyphenol to afford dienones and dimeric compounds, which can be further processed into demethoxyasatone and demethoxyisoasatone (Iguchi et al., 1978). Another method involves the Claisen rearrangement of allyl-4-methoxyphenyl ether into this compound using novel solid superacid catalysts, highlighting an atom economical and efficient process (Yadav & Lande, 2005).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied. Spectroscopic methods, including UV-VIS, IR, 1H-NMR, 13C-NMR, and elemental analysis, have been employed to determine the structure of synthesized compounds, such as 5-allyl-2-hydroxy-3-methoxyazobenzene (Islik et al., 1997).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydroboration, which leads to compounds like dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol and 4-allyl-2,6-dimethoxyphenol (Pepper et al., 1971). These reactions are significant for synthesizing lignin-related compounds.

Physical Properties Analysis

The physical properties, including thermochemical characteristics and hydrogen bonding of methoxyphenols, have been studied to understand their role in various applications. The investigation of thermodynamic properties and solution enthalpies at infinite dilution provides insights into the substituent effects and hydrogen bond strength in methoxyphenols (Varfolomeev et al., 2010).

Chemical Properties Analysis

This compound exhibits a range of chemical properties, including antioxidant activity. Synthesis from eugenol and evaluation of its antioxidant activity highlight its potential as a bioactive compound with implications for health and material sciences (Hernawan et al., 2012).

Scientific Research Applications

Biological Activities and Potential in Drug Synthesis

2-Allyl-4-methoxyphenol, also known as eugenol, is a bioactive compound found in several aromatic plants like Syzygium aromaticum. It exhibits a range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties. Its simple structure with active sites like hydroxyl, allylic, and aromatic groups makes it a potential candidate in the synthesis of novel drugs and compounds beneficial for human health. It's also used in cosmetics, food processing, and as a material for synthesizing natural products (Abdou et al., 2021).

Cytotoxicity Against Cancer Cells

Research has shown that derivatives of 4-Allyl-2-methoxyphenol are effective in inhibiting the growth of human breast cancer cell MCF-7. These derivatives were synthesized using methods with high yield and demonstrated significant activity against cancer cells (Kamadatu & Santoso, 2015).

Applications in Perfumery and Flavoring

This compound is utilized in the production of perfumes, flavors, soaps, detergents, air fresheners, and cosmetic materials. A study highlighted the Claisen rearrangement of allyl-4-methoxyphenyl ether to this compound using solid acid catalysts, demonstrating its relevance in the efficient and eco-friendly production of these materials (Yadav & Lande, 2005).

Antimicrobial and Antioxidant Properties

Studies have explored the antimicrobial and antioxidant capabilities of eugenol and its derivatives. For instance, the antimicrobial activity of eugenol derivatives was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory potentials. The antioxidant activity was evaluated through reactions with DPPH, indicating strong radical-scavenging actions (Abdou et al., 2022).

Photocatalytic and Antibacterial Activities

Eugenol extracted from O. sanctum leaves has been used for synthesizing CuO nanoflowers, demonstrating substantial efficiency in degrading methylene blue and strong antibacterial properties against multi-drug microorganisms (Siddiqui, Qureshi, & Haque, 2020).

Inhibition of Cancer Cell Growth

Research has also been conducted on the use of eugenol derivatives in inhibiting the growth of cancer cells, such as colon tumors in mice. One study found that certain derivatives induced apoptotic cell death in cancer cell lines through various mechanisms, highlighting the potential of eugenol derivatives as anticancer agents (Zheng et al., 2015).

Mechanism of Action

Target of Action

2-Allyl-4-methoxyphenol, also known as eugenol, is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants and has shown to display a wide range of biological activities . The compound has three active sites: hydroxyl, allylic, and aromatic groups . These sites interact with various targets in the body, leading to its diverse biological activities.

Mode of Action

Eugenol’s mode of action is primarily through its interaction with these targets. For instance, it has been observed to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant Aspergillus fumigatus . This suggests that eugenol can affect the function of these genes, thereby influencing the organism’s response to azole treatment.

Biochemical Pathways

Eugenol affects several biochemical pathways. For example, it has been observed to have an antioxidative and neuroprotective effect against chlorpyrifos-induced neurotoxicity in rat brain . This suggests that eugenol can influence the oxidative stress pathway and potentially protect against neurotoxicity.

Pharmacokinetics

It is known that eugenol is a volatile compound and can be absorbed through various routes, including oral and inhalation . Once absorbed, it is distributed throughout the body, where it interacts with its targets and exerts its effects .

Result of Action

The result of eugenol’s action is a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects . These effects are likely due to its interaction with various targets and its influence on multiple biochemical pathways.

Action Environment

The action of eugenol can be influenced by various environmental factors. For instance, the antibiofilm activity of eugenol against azole-resistant environmental A. fumigatus isolates was observed . This suggests that the environment, such as the presence of azole-resistant organisms, can influence the efficacy of eugenol.

Safety and Hazards

When handling 2-Allyl-4-methoxyphenol, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should be kept away from open flames, hot surfaces, and sources of ignition. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Eugenol has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products . The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources . Therefore, the future directions of 2-Allyl-4-methoxyphenol could be in the development of new drugs and other useful compounds .

Biochemical Analysis

Biochemical Properties

2-Allyl-4-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, thereby modulating inflammatory responses . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to modulate gene expression, particularly genes involved in oxidative stress and inflammation . In neuronal cells, this compound has shown neuroprotective effects by reducing oxidative stress and preventing apoptosis . In cancer cells, it induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Additionally, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, influencing cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of enzymes such as acetylcholinesterase and lipoxygenase, leading to reduced inflammation . The compound also acts as a positive allosteric modulator of the GABA A receptor, enhancing its inhibitory effects on neuronal activity . Furthermore, this compound modulates the expression of genes involved in efflux pump and biofilm formation in azole-resistant Aspergillus fumigatus, thereby exhibiting antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods . Its efficacy may decrease over time due to degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and anti-inflammatory effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and neurotoxicity . Studies have shown that the optimal dosage for therapeutic effects varies depending on the specific condition being treated and the animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism in the liver, where it is converted into various metabolites through processes such as hydroxylation and conjugation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These metabolic pathways influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern influences its pharmacokinetics and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its interactions with target biomolecules .

properties

IUPAC Name

4-methoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINCKJDFBMTHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323473
Record name 2-Allyl-4-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

584-82-7
Record name 1-Allyl-2-hydroxy-5-methoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Allyl-4-methoxyphenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069
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Record name 2-Allyl-4-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-2-hydroxy-5-methoxybenzene
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Synthesis routes and methods

Procedure details

In the same as above, 2-allyl-4-methoxyphenol (oily substance), 2-allyl-4-methoxycarbonylphenol (crystals, melting point: 85°-88° C.) and 2-allyl-4-ethoxycarbonylphenol were prepared from 4-methoxyphenol, p-hydroxybenzoic acid methyl ester and p-hydroxybenzoic acid ethyl ester, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the antioxidant mechanism of 2-Allyl-4-methoxyphenol and how does its activity compare to similar compounds?

A1: this compound exhibits its antioxidant activity by scavenging both oxygen-centered radicals (like those derived from benzoyl peroxide) and carbon-centered radicals (like those derived from 2,2'-azobisisobutyronitrile and 1,1-diphenyl-2-picrylhydrazyl). [] This ability to scavenge various radical types makes it a potent antioxidant. Notably, it demonstrates superior radical scavenging capacity compared to the natural antioxidants eugenol and isoeugenol. [] Additionally, research has shown that this compound and 2,4-dimethoxyphenol have higher antioxidant activity than butylated hydroxyanisole (BHA), a common synthetic antioxidant. []

Q2: How is this compound synthesized and are there more efficient methods?

A2: this compound can be synthesized via the Claisen rearrangement of 1-allyloxy-4-methoxybenzene. [] While microwave irradiation doesn't accelerate the main reaction, it interestingly increases the yield of a byproduct, 4-methoxyphenol, in solvent-free conditions, suggesting a potential non-thermal microwave effect. [] For a more efficient and environmentally friendly approach, microreactors have been successfully employed to synthesize this compound with high yields through a rapid, solvent-free Claisen rearrangement of allyl para-substituted phenyl ethers. [] This method eliminates the need for extensive work-up procedures, making it a greener alternative.

Q3: Is there a relationship between the structure of this compound and its cytotoxic activity?

A3: Research suggests a potential link between the structure of this compound and its cytotoxic activity. Specifically, the presence of hydrophobic radicals in similar compounds, such as 2-allyl-4-tert-butylphenol, appears to correlate with increased cytotoxic and DNA-synthesis inhibitory activity. [] While this compound and 2,4-dimethoxyphenol show higher antioxidant activity compared to BHA, their cytotoxic activity remains comparable. [] This implies that while antioxidant activity and cytotoxic activity might be influenced by structural features, the relationship is not straightforward and requires further investigation.

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